Cas no 2411312-04-2 (2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethanone)
![2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethanone structure](https://ja.kuujia.com/scimg/cas/2411312-04-2x500.png)
2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethanone 化学的及び物理的性質
名前と識別子
-
- Z3616493825
- 2-chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethan-1-one
- 2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethanone
- 2411312-04-2
- EN300-26574115
-
- インチ: 1S/C10H14ClF2NO/c11-4-9(15)14-5-10(6-14,3-8(12)13)7-1-2-7/h7-8H,1-6H2
- InChIKey: DOYKZQLZAZQNME-UHFFFAOYSA-N
- ほほえんだ: ClCC(N1CC(CC(F)F)(C1)C1CC1)=O
計算された属性
- せいみつぶんしりょう: 237.0731981g/mol
- どういたいしつりょう: 237.0731981g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 20.3Ų
2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26574115-0.05g |
2-chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethan-1-one |
2411312-04-2 | 0.05g |
$246.0 | 2023-05-31 |
2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethanone 関連文献
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethanoneに関する追加情報
Comprehensive Overview of 2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethanone (CAS No. 2411312-04-2)
The compound 2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethanone (CAS No. 2411312-04-2) is a highly specialized chemical entity that has garnered significant attention in the field of organic synthesis and medicinal chemistry. Its unique structural features, including the azetidine ring and difluoroethyl moiety, make it a valuable intermediate for the development of novel pharmaceuticals and agrochemicals. Researchers are particularly interested in its potential applications in drug discovery, especially in the design of kinase inhibitors and GPCR modulators, which are currently hot topics in the pharmaceutical industry.
One of the key reasons for the growing interest in 2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethanone is its versatility in chemical transformations. The presence of the chloroethanone group allows for further functionalization, enabling the synthesis of a wide range of derivatives. This property is particularly valuable in the context of fragment-based drug design, a strategy that has gained traction in recent years due to its efficiency in identifying lead compounds. Additionally, the cyclopropyl and difluoroethyl groups contribute to the compound's metabolic stability, a critical factor in the development of orally bioavailable drugs.
In the realm of AI-driven drug discovery, 2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethanone has been identified as a promising scaffold for virtual screening and machine learning-based optimization. The compound's structural complexity and functional groups make it an ideal candidate for cheminformatics analyses, which are increasingly being used to predict biological activity and optimize pharmacokinetic properties. This aligns with the current trend of integrating computational chemistry with experimental approaches to accelerate drug development.
The synthesis of 2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethanone involves multi-step organic reactions, including the formation of the azetidine ring and subsequent introduction of the chloroethanone moiety. Recent advancements in flow chemistry and catalysis have improved the efficiency of these processes, reducing reaction times and increasing yields. These innovations are particularly relevant to the pharmaceutical industry, where there is a constant demand for scalable and cost-effective synthetic methods.
From a regulatory perspective, 2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethanone is not classified as a hazardous substance under current guidelines, making it a safer alternative for laboratory use compared to more reactive compounds. Its stability under standard conditions also facilitates storage and handling, which is a significant advantage for researchers and manufacturers alike. This aspect is increasingly important as the industry moves toward green chemistry principles and sustainable practices.
In conclusion, 2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethanone (CAS No. 2411312-04-2) represents a fascinating example of modern chemical innovation. Its unique structure, combined with its potential applications in drug discovery and agrochemical development, positions it as a compound of significant interest. As research continues to uncover new uses for this molecule, it is likely to remain a focal point in the fields of medicinal chemistry and organic synthesis for years to come.
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